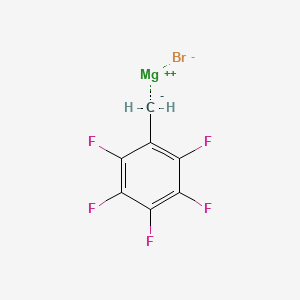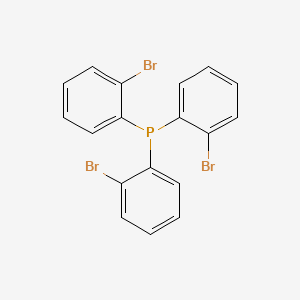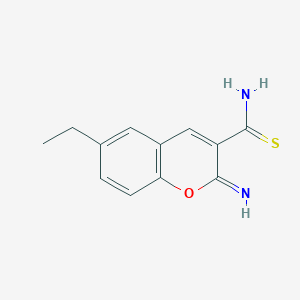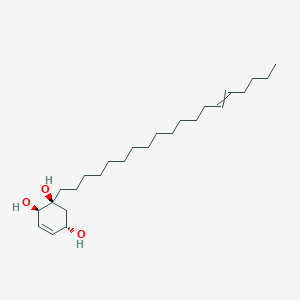
2,3,4,5,6-Pentafluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5,6-Pentafluorobenzylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is notable for its pentafluorobenzyl group, which imparts unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,5,6-Pentafluorobenzylmagnesium bromide is typically synthesized by reacting 2,3,4,5,6-pentafluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
On an industrial scale, the preparation of 2,3,4,5,6-pentafluorobenzylmagnesium bromide follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature and pressure is common to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.
Common Reagents and Conditions
Common reagents used with 2,3,4,5,6-pentafluorobenzylmagnesium bromide include carbonyl compounds, alkyl halides, and various electrophiles. The reactions are typically carried out under anhydrous conditions to prevent the Grignard reagent from decomposing .
Major Products Formed
The major products formed from reactions involving 2,3,4,5,6-pentafluorobenzylmagnesium bromide include alcohols, substituted benzenes, and complex organic molecules, depending on the specific reaction and reagents used .
Scientific Research Applications
2,3,4,5,6-Pentafluorobenzylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of fluorinated materials with unique properties.
Analytical Chemistry: Used as a derivatizing agent for gas chromatography analysis of polyfunctional thiols and other compounds.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or halides. This results in the formation of new carbon-carbon bonds. The pentafluorobenzyl group enhances the reactivity of the Grignard reagent by stabilizing the negative charge on the carbon atom through electron-withdrawing effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorobenzyl bromide: A precursor to the Grignard reagent, used in similar reactions.
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of a pentafluorobenzyl group.
4-(3-Fluorophenyl)phenylmagnesium bromide: A Grignard reagent with a fluorophenyl group.
Uniqueness
2,3,4,5,6-Pentafluorobenzylmagnesium bromide is unique due to the presence of the pentafluorobenzyl group, which imparts distinct reactivity and stability compared to other Grignard reagents. The electron-withdrawing effects of the fluorine atoms enhance the nucleophilicity of the carbon-magnesium bond, making it highly effective in various organic synthesis applications .
Properties
Molecular Formula |
C7H2BrF5Mg |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
magnesium;1,2,3,4,5-pentafluoro-6-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H2F5.BrH.Mg/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1 |
InChI Key |
VFRKQGFPAHGFQG-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(tributylstannyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B12617332.png)

![(2Z)-2-(1H-benzimidazol-2-yl)-3-(3-{3-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile](/img/structure/B12617352.png)

![9-Bromo-6-[(3-fluoroazetidin-1-yl)methyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12617364.png)
![2-[(3-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12617365.png)


![N-(3-bromophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12617389.png)

![[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12617403.png)

![4-[(2-Methoxyethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B12617423.png)
![2-[4-(2-bromophenoxy)-1H-pyrazol-3-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol](/img/structure/B12617426.png)
